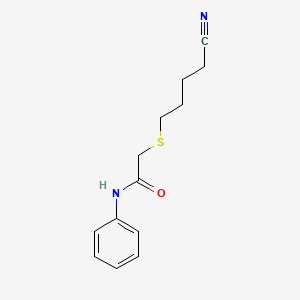![molecular formula C16H22N2O2S B6708344 1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[(1R)-1-(2-methylsulfanylphenyl)ethyl]urea](/img/structure/B6708344.png)
1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[(1R)-1-(2-methylsulfanylphenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[(1R)-1-(2-methylsulfanylphenyl)ethyl]urea is a complex organic compound characterized by its unique cyclopentene and urea moieties. This compound is of significant interest in various fields of chemical research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[(1R)-1-(2-methylsulfanylphenyl)ethyl]urea typically involves multiple steps:
Formation of the Cyclopentene Moiety: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by functional group modifications to introduce the hydroxymethyl group.
Introduction of the Urea Group: The urea group is introduced by reacting an isocyanate with an amine. In this case, the amine is derived from the cyclopentene intermediate.
Coupling with the Phenyl Group: The final step involves coupling the cyclopentene-urea intermediate with the 2-methylsulfanylphenyl group, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[(1R)-1-(2-methylsulfanylphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like thiols or amines
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[(1R)-1-(2-methylsulfanylphenyl)ethyl]urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[(1R)-1-(2-methylsulfanylphenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[(1R)-1-phenylethyl]urea
- 1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[(1R)-1-(2-methylphenyl)ethyl]urea
Uniqueness
1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[(1R)-1-(2-methylsulfanylphenyl)ethyl]urea is unique due to the presence of the 2-methylsulfanylphenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[(1R)-1-(2-methylsulfanylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-11(14-5-3-4-6-15(14)21-2)17-16(20)18-13-8-7-12(9-13)10-19/h3-8,11-13,19H,9-10H2,1-2H3,(H2,17,18,20)/t11-,12+,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJADGTLFZCHCKU-FRRDWIJNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1SC)NC(=O)NC2CC(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1SC)NC(=O)N[C@H]2C[C@H](C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-2-[[(1R)-1-(2-methylsulfanylphenyl)ethyl]carbamoylamino]acetamide](/img/structure/B6708263.png)
![methyl (3S,4S)-3,4-dimethyl-1-[[4-(methylcarbamoyl)phenyl]methylcarbamoyl]pyrrolidine-3-carboxylate](/img/structure/B6708268.png)
![4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylmethyl]pyridin-2-amine](/img/structure/B6708285.png)
![N-[3-(2-methylphenoxy)propyl]-3-methylsulfonylpyrrolidine-1-carboxamide](/img/structure/B6708297.png)
![1-(4-Methylsulfanylbutyl)-3-(8-oxaspiro[4.5]decan-4-yl)urea](/img/structure/B6708305.png)
![1-[(4,4-Difluorocyclohexyl)methyl]-3-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]urea](/img/structure/B6708307.png)
![N-[3-(3-fluorophenyl)propyl]-3-methylsulfonylpyrrolidine-1-carboxamide](/img/structure/B6708310.png)

![1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]urea](/img/structure/B6708319.png)
![1-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-3-[1-(2-fluoro-6-methoxyphenyl)ethyl]urea](/img/structure/B6708331.png)
![1-[(1-methylpyrrol-2-yl)methyl]-3-[(1R)-1-(2-methylsulfanylphenyl)ethyl]urea](/img/structure/B6708337.png)
![1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-(2-pyrazol-1-ylethyl)urea](/img/structure/B6708359.png)
![methyl (3S,4S)-3,4-dimethyl-1-[[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]carbamoyl]pyrrolidine-3-carboxylate](/img/structure/B6708372.png)
![1-[4-[(Dimethylamino)methyl]cyclohexyl]-3-(8-oxaspiro[4.5]decan-4-yl)urea](/img/structure/B6708376.png)
